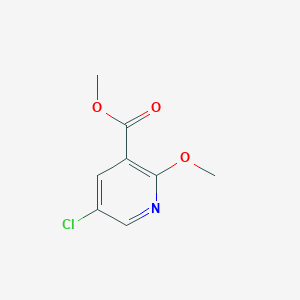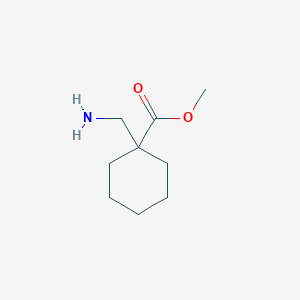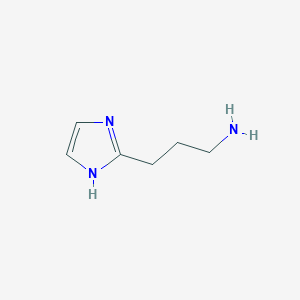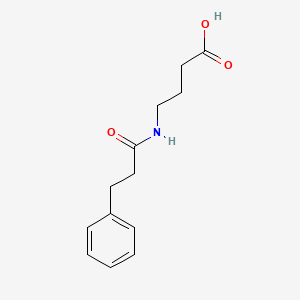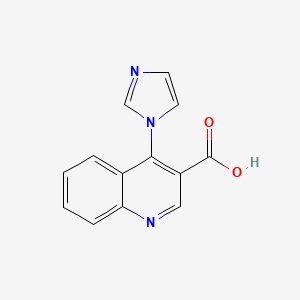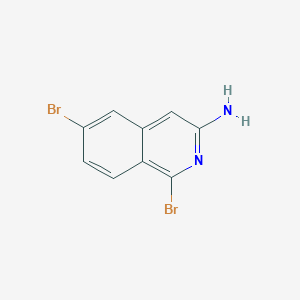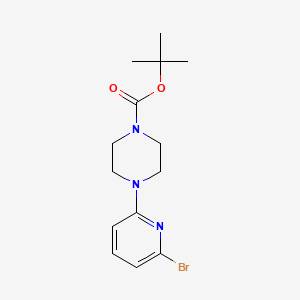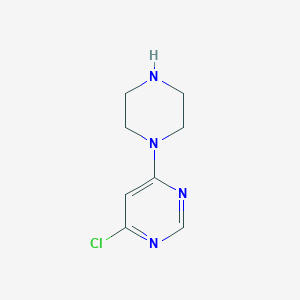![molecular formula C8H8N4S2 B1317329 N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 735225-85-1](/img/structure/B1317329.png)
N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with various substrates . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is characterized by a thiophene ring and a guanidine group . The thiophene ring is a five-membered ring containing one sulfur atom .
Applications De Recherche Scientifique
- Title: Divalent N(I) character in 2-(thiazol-2-yl)guanidine: an electronic structure analysis
- Authors: Sonam Bhatia, Chandrakant Bagul, Yoganjaneyulu Kasetti, Dhilon S. Patel, P. Bharatam
- Publication Year: 2012
- Journal: The Journal of Physical Chemistry A
- Abstract: This study focused on the electronic structure and tautomeric state of 2-(thiazol-2-yl)guanidine, a unit found in several medicinally important compounds. Through quantum chemical studies and various analyses (MESP, ELF, HOMA, AIM, NBO), the research highlights the preferred tautomeric state and provides insights into electron delocalization and protonation energy. It introduces the concept of these compounds being treated as species with hidden ::N(←L)R character and discusses the electronic structure implications upon protonation of the thiazole ring nitrogen.
- Link: Consensus Paper DetailsThese references provide a detailed understanding of the structural, electronic, and biological significance of compounds similar to N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine, emphasizing their potential applications in scientific research. The studies cover a range of topics from electronic structure analysis to biological activities, highlighting the versatility and importance of these compounds in the field of chemistry and medicine.
Safety And Hazards
Orientations Futures
The future directions for “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, recent advances in the synthesis of imidazoles highlight the potential for regiocontrolled synthesis of substituted imidazoles . Additionally, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential for the development of new pyrimidines as anti-inflammatory agents .
Propriétés
IUPAC Name |
2-(4-thiophen-2-yl-1,3-thiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLREMZTYYFAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

